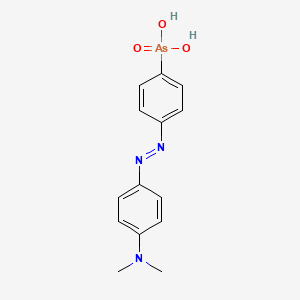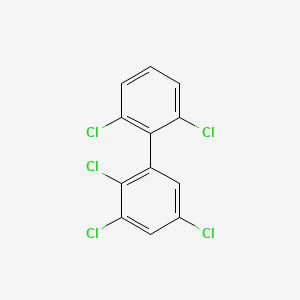
2,2',3,5,6'-Pentachlorobiphényle
Vue d'ensemble
Description
2,2’,3,5,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their toxic effects and persistence in the environment .
Applications De Recherche Scientifique
2,2’,3,5,6’-Pentachlorobiphenyl has been extensively studied for its environmental and health impacts. Some key research applications include:
Environmental Chemistry: Studying the persistence and degradation pathways of PCBs in various environmental matrices.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife, including neurotoxicity and endocrine disruption.
Bioremediation: Exploring microbial degradation of PCBs for environmental cleanup.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples .
Mécanisme D'action
Target of Action
2,2’,3,5,6’-Pentachlorobiphenyl, also known as PCB-95, is an environmentally relevant, chiral PCB congener . It has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It also interacts with the estrogen receptor .
Mode of Action
PCB-95 interacts with its targets, leading to changes in the normal functioning of the brain. It has been shown to promote ryanodine receptor (RyR)-mediated Ca2+ release by dramatically enhancing channel sensitivity . This interaction leads to increased spontaneous Ca2+ oscillations in neurons .
Biochemical Pathways
PCB-95 affects several biochemical pathways. In zebrafish embryos exposed to PCB-95, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were upregulated . This suggests that PCB-95 exposure contributes to oxidative stress in the organism .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus they can cross the blood-brain barrier and enter the brain . This property allows PCB-95 to accumulate in the brain tissue, leading to its neurotoxic effects .
Result of Action
The exposure to PCB-95 leads to developmental neurotoxicity in early developing organisms. In zebrafish larvae, for example, exposure to PCB-95 resulted in a dose-dependent reduction of brain sizes with increased brain cell death . This suggests that PCB-95 has a significant impact on the development and function of the nervous system .
Action Environment
The action of PCB-95 can be influenced by various environmental factors. For instance, the toxicity of PCB-95 can be affected by its enantioselective enrichment in the environment . Furthermore, biotransformation of chiral PCBs to hydroxylated PCBs (OH-PCBs) by plants may represent an important source of enantiomerically enriched OH-PCBs in the environment .
Analyse Biochimique
Biochemical Properties
2,2’,3,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. It has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving 2,2’,3,5,6’-Pentachlorobiphenyl.
Cellular Effects
2,2’,3,5,6’-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . It has also been shown to cause dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,5,6’-Pentachlorobiphenyl involves binding interactions with biomolecules and changes in gene expression. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,6’-Pentachlorobiphenyl change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .
Dosage Effects in Animal Models
The effects of 2,2’,3,5,6’-Pentachlorobiphenyl vary with different dosages in animal models. For example, in a study involving zebrafish embryos, it was found that higher dosages of 2,2’,3,5,6’-Pentachlorobiphenyl led to a greater reduction in brain size and an increase in brain cell death .
Metabolic Pathways
2,2’,3,5,6’-Pentachlorobiphenyl is involved in various metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This metabolism involves interactions with various enzymes and cofactors.
Transport and Distribution
2,2’,3,5,6’-Pentachlorobiphenyl is transported and distributed within cells and tissues. Due to its lipophilic nature, it can cross the blood–brain barrier and enter the brain .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood–brain barrier, it is likely that it can localize to various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,5,6’-Pentachlorobiphenyl, was historically conducted using batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive dechlorination often involves the use of microbial cultures or chemical reductants such as sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone
Major Products
Oxidation: Hydroxylated PCBs (OH-PCBs).
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different halogen atoms
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Another PCB congener with similar chlorination pattern but different substitution positions.
2,2’,4,6,6’-Pentachlorobiphenyl: Differently substituted PCB with unique properties
Uniqueness
2,2’,3,5,6’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological profile. Its ability to undergo reductive dechlorination and form hydroxylated metabolites distinguishes it from other PCB congeners .
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUVPPYNSDTRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074217 | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-55-0 | |
| Record name | 2,2′,3,5,6′-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



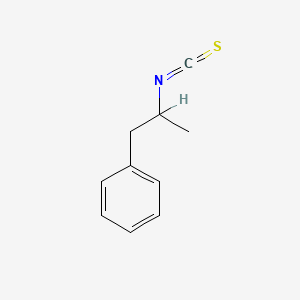
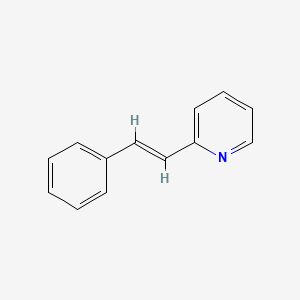
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)
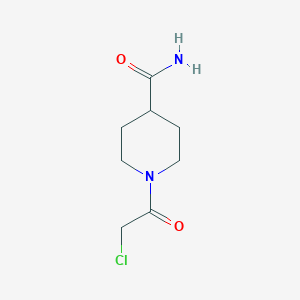

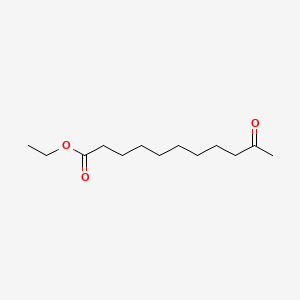
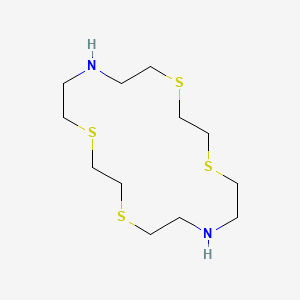
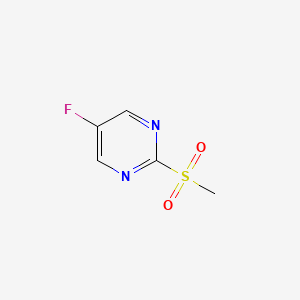
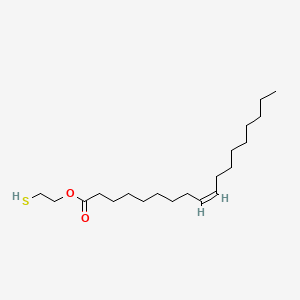
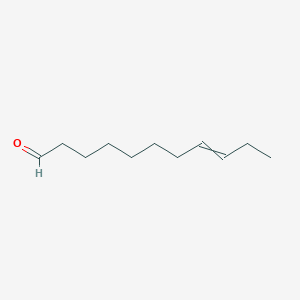
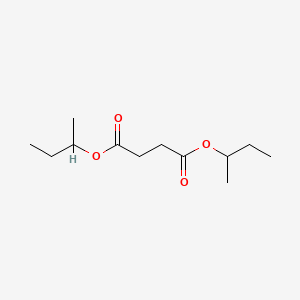
![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)
